potassium;(E)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobut-2-en-2-olate
Overview
Description
Potassium;(E)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobut-2-en-2-olate is a chemical compound with the molecular formula C12H20KO6 It is known for its unique structure, which includes two tert-butyl groups and a dioxobutene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(E)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobut-2-en-2-olate typically involves the reaction of potassium tert-butoxide with a suitable precursor. One common method is the reaction of potassium tert-butoxide with 1,4-dioxobut-2-ene-2,3-dione in an appropriate solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Potassium;(E)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobut-2-en-2-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxobutene oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of products.
Scientific Research Applications
Potassium;(E)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobut-2-en-2-olate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound’s reactivity makes it useful in biochemical studies and enzyme inhibition assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium;(E)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobut-2-en-2-olate involves its interaction with molecular targets through its reactive functional groups. The tert-butyl groups and dioxobutene moiety can participate in various chemical reactions, leading to the formation of new compounds or the modification of existing ones. The pathways involved may include nucleophilic substitution, oxidation-reduction, and other organic reactions.
Comparison with Similar Compounds
Similar Compounds
Potassium tert-butoxide: A similar compound with a simpler structure, used as a strong base in organic synthesis.
Sodium tert-butoxide: Another strong base with similar reactivity but different cation.
Lithium tert-butoxide: A strong base with unique properties due to the lithium cation.
Uniqueness
Potassium;(E)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobut-2-en-2-olate is unique due to its combination of tert-butyl groups and dioxobutene moiety, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple fields of research make it a valuable compound for scientific studies.
Properties
IUPAC Name |
potassium;(E)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobut-2-en-2-olate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5.K/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6;/h7,13H,1-6H3;/q;+1/p-1/b8-7+; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZZMGBEZUJREC-USRGLUTNSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=C(C(=O)OC(C)(C)C)[O-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C(\C(=O)OC(C)(C)C)/[O-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19KO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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